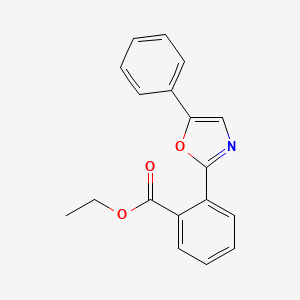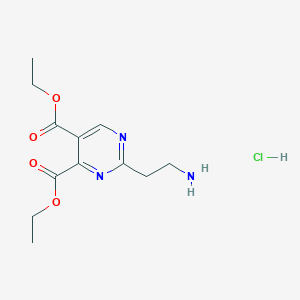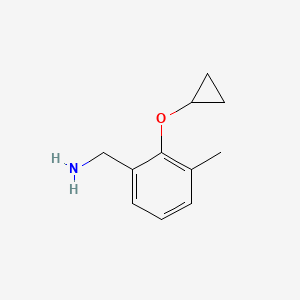
5-Cyclopropoxy-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-4-methylnicotinaldehyde: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 5-position and a methyl group at the 4-position of the nicotinaldehyde ring. This compound is primarily used in research and development settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: 5-Cyclopropoxy-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The cyclopropoxy and methyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the substituents introduced, various substituted derivatives of this compound can be formed
科学的研究の応用
Chemistry: 5-Cyclopropoxy-4-methylnicotinaldehyde is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: Research has shown that nicotinaldehyde derivatives can inhibit nicotinamidase enzymes, which are involved in various metabolic pathways . This makes this compound a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other specialty chemicals .
作用機序
The mechanism of action of 5-Cyclopropoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinamidase enzymes. By inhibiting these enzymes, the compound can disrupt metabolic pathways that rely on nicotinamide, leading to various biological effects . The exact molecular pathways and targets involved in its action are still under investigation, but its ability to inhibit enzyme activity is a key aspect of its mechanism .
類似化合物との比較
- 5-Methylnicotinaldehyde
- 5-Bromonicotinaldehyde
- 4-Methylnicotinaldehyde
- 5-O-Methylnicotinaldehyde
Comparison: Compared to other nicotinaldehyde derivatives, 5-Cyclopropoxy-4-methylnicotinaldehyde is unique due to the presence of the cyclopropoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
5-cyclopropyloxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-8(6-12)4-11-5-10(7)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChIキー |
UQIZUPONXHRBAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1C=O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)



![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)


![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)


![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
